molecular formula C19H27N5 B7432507 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine

2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine

Cat. No.: B7432507
M. Wt: 325.5 g/mol
InChI Key: IWQXAYYNHBLKLV-UHFFFAOYSA-N
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Description

2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Properties

IUPAC Name

2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5/c1-13(2)24-11-9-15(10-12-24)20-18-16-5-3-4-6-17(16)22-19(23-18)21-14-7-8-14/h3-6,13-15H,7-12H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQXAYYNHBLKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 1-propan-2-ylpiperidine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine involves the inhibition of specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cancer cell proliferation, migration, and invasion . The exact molecular pathways involved may include the inhibition of p21-activated kinase 4 (PAK4), which is known to regulate various cellular functions.

Comparison with Similar Compounds

2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

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